2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

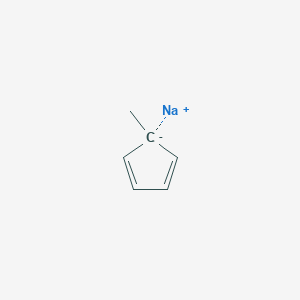

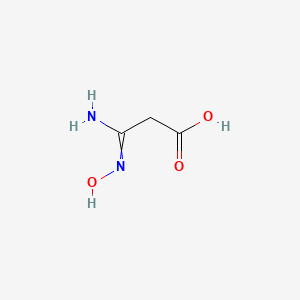

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a trifluoroethyl group, a phenyl group, and a carboxylate ester group attached to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The trifluoroethyl, phenyl, and carboxylate ester groups would be attached to this ring .Scientific Research Applications

Neuroprotective Agents

Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective properties . They exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anti-neuroinflammatory Agents

The same series of novel triazole-pyrimidine-based compounds also showed significant anti-neuroinflammatory properties . They inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Antiviral Agents

As mentioned earlier, pyrimidine and its derivatives have been proven to have antiviral activity . This suggests that “2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate” could potentially be used in the development of new antiviral drugs.

Anticancer Agents

Pyrimidine and its derivatives have also been proven to have anticancer activity . This suggests that “2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate” could potentially be used in the development of new anticancer drugs.

Antioxidant Agents

Pyrimidine and its derivatives have been proven to have antioxidant activity . This suggests that “2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate” could potentially be used in the development of new antioxidant drugs.

Antimicrobial Agents

Pyrimidine and its derivatives have been proven to have antimicrobial activity . This suggests that “2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate” could potentially be used in the development of new antimicrobial drugs.

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate' involves the condensation of 6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid with 2,2,2-trifluoroethyl chloroformate in the presence of a base, followed by esterification with methanol.", "Starting Materials": [ "6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid", "2,2,2-trifluoroethyl chloroformate", "Methanol", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 6-methyl-2-oxo-4-phenyl-3,4-dihydropyrimidine-5-carboxylic acid and a base in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add 2,2,2-trifluoroethyl chloroformate dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Dissolve the crude product in methanol and add a catalytic amount of acid (e.g. HCl) to promote esterification.", "Step 7: Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC.", "Step 8: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] } | |

CAS RN |

5613-33-2 |

Molecular Formula |

C14H13F3N2O3 |

Molecular Weight |

314.26 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H13F3N2O3/c1-8-10(12(20)22-7-14(15,16)17)11(19-13(21)18-8)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H2,18,19,21) |

InChI Key |

DQYVHQPSMITGQO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC(F)(F)F |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)